PEG5-Bis(phosphonic acid diethyl ester)
CAS No.: 106338-06-1
Cat. No.: VC0538906
Molecular Formula: C16H36O11P2
Molecular Weight: 466.4
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 106338-06-1 |
---|---|
Molecular Formula | C16H36O11P2 |
Molecular Weight | 466.4 |
IUPAC Name | 2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate |
Standard InChI | InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3 |
Standard InChI Key | KZCBFKBFCCXNSF-UHFFFAOYSA-N |
SMILES | CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC |
Appearance | Solid powder |
Chemical Properties and Structure
PEG5-Bis(phosphonic acid diethyl ester) is identified by its CAS number 106338-06-1 and possesses the molecular formula C16H36O11P2. The compound has a molecular weight of approximately 466.4 g/mol, placing it in a suitable range for various biochemical applications. Its structure consists of a polyethylene glycol (PEG) backbone containing five ethylene glycol units with two phosphonic acid diethyl ester functional groups attached at terminal positions . This structural arrangement confers unique properties to the molecule, particularly its enhanced solubility in aqueous environments.
The fundamental characteristics of PEG5-Bis(phosphonic acid diethyl ester) stem from its amphiphilic nature, combining the hydrophilic properties of the PEG backbone with the functional reactivity of the phosphonic acid diethyl ester groups . These structural elements enable the compound to participate in various chemical reactions, including hydrolysis under acidic or basic conditions and coupling reactions with amines or alcohols . The phosphonic acid groups provide binding capabilities to metal ions, particularly calcium, which contributes to its applications in targeting specific tissues .
Physical and Chemical Characteristics
PEG5-Bis(phosphonic acid diethyl ester) presents as a stable compound with high purity standards in commercial preparations, typically exceeding 95-98% purity . The standard commercial purity of this compound is critical for its research applications, ensuring consistent and reliable results in experimental settings. The compound exhibits excellent stability under normal storage conditions, making it suitable for long-term research applications.
Table 1: Key Physical and Chemical Properties of PEG5-Bis(phosphonic acid diethyl ester)
Property | Value/Description |
---|---|
CAS Number | 106338-06-1 |
Molecular Formula | C16H36O11P2 |
Molecular Weight | 466.4 g/mol |
Appearance | Not specified in sources |
Solubility | High in aqueous solutions |
Stability | Stable under standard conditions |
Typical Purity | ≥95% (commercial grade) |
Functional Groups | Two phosphonic acid diethyl ester groups |
Backbone | PEG chain with five ethylene glycol units |
Synthesis and Preparation Methods
The synthesis of PEG5-Bis(phosphonic acid diethyl ester) typically involves reaction sequences between polyethylene glycol and phosphonic acid derivatives. While specific synthesis protocols may vary depending on the required purity and application, the general approach involves condensation reactions that form the desired ester linkages. These synthetic pathways are designed to ensure high yield and purity of the final product.
Reaction Mechanisms
The reaction mechanisms involved in synthesizing PEG5-Bis(phosphonic acid diethyl ester) rely primarily on nucleophilic substitution reactions where the terminal hydroxyl groups of the PEG chain react with phosphonic acid derivatives . These reactions are typically conducted under controlled conditions to ensure proper orientation and attachment of the phosphonic acid diethyl ester groups to the PEG backbone . The synthetic strategy aims to produce a symmetrical molecule with identical functional groups at both ends of the PEG chain.
Applications in Biotechnology and Pharmaceuticals
PEG5-Bis(phosphonic acid diethyl ester) serves multiple functions across biotechnology and pharmaceutical fields, with its primary application as a non-cleavable linker for bioconjugation processes. This compound facilitates stable connections between biomolecules, which is essential for creating complex molecular structures used in drug delivery systems and diagnostic tools.
Bioconjugation and Drug Delivery
The compound's efficacy in bioconjugation stems from its ability to form stable linkages between various biomolecules. When attached to therapeutic agents, PEG5-Bis(phosphonic acid diethyl ester) enhances their water solubility, potentially improving bioavailability and pharmacokinetic profiles . This property is particularly valuable for hydrophobic drugs that typically face challenges in delivery and distribution within biological systems.
In drug delivery applications, the PEG component provides several advantages, including increased circulation time in the bloodstream, reduced immunogenicity, and improved stability of the conjugated therapeutic agents . The phosphonic acid groups may also facilitate binding to specific biological molecules, potentially influencing targeted delivery to desired tissues or cellular compartments.
Imaging and Diagnostic Applications
Beyond drug delivery, PEG5-Bis(phosphonic acid diethyl ester) contributes to the development of imaging agents and diagnostic tools . The phosphonate groups' ability to chelate metal ions allows for the creation of contrast agents used in various imaging techniques, including magnetic resonance imaging (MRI) and positron emission tomography (PET) . These applications leverage the compound's structural properties to enhance visualization of specific tissues or structures within the body.
Table 2: Applications of PEG5-Bis(phosphonic acid diethyl ester) in Biotechnology and Pharmaceuticals
Application Area | Function | Advantages |
---|---|---|
Bioconjugation | Non-cleavable linker between biomolecules | Stable connections, enhanced solubility |
Drug Delivery | Carrier for therapeutic agents | Improved water solubility, increased bioavailability |
Targeted Therapy | Direction of drugs to specific tissues | Enhanced cellular uptake, reduced systemic toxicity |
Imaging | Component in contrast agents | Metal ion chelation for improved visualization |
Surface Modification | Enhancer of material biocompatibility | Improved stability and physiochemical properties |
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with PEG5-Bis(phosphonic acid diethyl ester), including variants with different PEG chain lengths and modified functional groups . These related compounds include PEG3-bis(phosphonic acid diethyl ester), PEG4-bis(phosphonic acid diethyl ester), and various derivatives containing additional functional groups such as bromo or azido moieties .
Structural Comparisons
The structural differences between PEG5-Bis(phosphonic acid diethyl ester) and related compounds primarily involve variations in the PEG chain length and modifications to the terminal functional groups . For instance, PEG4-Bis(phosphonic acid diethyl ester) contains one fewer ethylene glycol unit, which can impact its solubility and interaction profile with biological systems . Similarly, derivatives with bromo groups, such as Bromo-PEG5-phosphonic acid diethyl ester, offer different reactivity profiles that make them suitable for specialized applications.
Table 3: Comparative Analysis of PEG5-Bis(phosphonic acid diethyl ester) and Related Compounds
Compound | Molecular Weight | Unique Features | Relative Advantages |
---|---|---|---|
PEG5-Bis(phosphonic acid diethyl ester) | 466.4 g/mol | Non-cleavable linker; high solubility | Optimal balance of chain length and reactivity |
PEG4-Bis(phosphonic acid diethyl ester) | 422.35 g/mol | One less ethylene glycol unit | Smaller molecule, potentially different pharmacokinetics |
PEG3-Bis(phosphonic acid diethyl ester) | 378.29 g/mol | Shorter PEG chain | Reduced molecular weight, different solubility profile |
Bromo-PEG5-phosphonic acid diethyl ester | Not provided | Additional bromo group | Used in PROTAC synthesis, different reactivity |
DSPE-PEG2000 | Not provided | Common in drug delivery, no phosphonic acids | Different application profile |
Research Findings and Interaction Studies
Interaction studies involving PEG5-Bis(phosphonic acid diethyl ester) primarily focus on its binding affinity with proteins and other biomolecules. These investigations help elucidate its potential as a drug delivery vehicle and its effectiveness in bioconjugation applications. While detailed interaction profiles are still under investigation, preliminary findings suggest that the compound can enhance cellular uptake when conjugated with therapeutic agents.
Binding Mechanisms
The binding mechanisms of PEG5-Bis(phosphonic acid diethyl ester) with biological molecules involve interactions between the phosphonic acid groups and various cellular components . These interactions can influence the compound's distribution within biological systems and its effectiveness in targeted delivery applications. The phosphonic acid groups' ability to form strong bonds with metal ions, particularly calcium, also contributes to its potential for targeting calcium-rich tissues such as bone .
Surface Modification Applications
Research has demonstrated that phosphonate PEG compounds similar to PEG5-Bis(phosphonic acid diethyl ester) can effectively modify surfaces to improve stability, biocompatibility, and other physiochemical properties . For example, m-PEG phosphonic acid has been used to modify the surface of LLZO (Li7La3Zr2O12) to enhance interfacial contact, cycling performance, and ionic conductivity in solid-state lithium metal batteries . These findings suggest potential applications of PEG5-Bis(phosphonic acid diethyl ester) in materials science beyond its conventional biological applications.
Future Research Directions
The development of PEG5-Bis(phosphonic acid diethyl ester) and related compounds continues to evolve as researchers explore new applications and optimize existing ones . Future research directions may include investigating novel bioconjugation strategies, enhancing targeting capabilities, and developing specialized derivatives for specific applications in drug delivery and diagnostics .
Emerging Applications
Emerging applications for PEG5-Bis(phosphonic acid diethyl ester) may include its use in advanced drug delivery systems targeting specific disease conditions, particularly those involving calcium-rich tissues . The compound's ability to chelate metal ions also suggests potential applications in developing novel contrast agents for advanced imaging techniques . Additionally, its role in surface modification may extend to various biomedical materials and devices, enhancing their biocompatibility and functionality .
Research Challenges
Despite its promising applications, research involving PEG5-Bis(phosphonic acid diethyl ester) faces several challenges, including optimizing synthesis protocols for large-scale production, enhancing specificity in targeting applications, and comprehensively understanding its long-term stability in various biological environments . Addressing these challenges will require collaborative efforts across chemistry, materials science, and biomedical engineering disciplines.
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